

comparison of sensory properties of isobutyl heptanoate and its isomers

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Compound of Interest

Compound Name: *Isobutyl heptanoate*

Cat. No.: *B1585279*

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A Comprehensive Comparison of the Sensory Properties of **Isobutyl Heptanoate** and Its Isomers

For researchers, scientists, and drug development professionals, understanding the nuanced sensory properties of isomeric compounds is crucial for applications in flavor and fragrance chemistry, as well as in identifying potential off-notes in pharmaceuticals. This guide provides an objective comparison of the sensory properties of **isobutyl heptanoate** and its structural isomers, which share the same molecular formula ($C_{11}H_{22}O_2$) but differ in their chemical structure, leading to distinct aroma profiles.

Comparative Sensory Profile of Isobutyl Heptanoate and Its Isomers

The following table summarizes the reported sensory properties of **isobutyl heptanoate** and a selection of its isomers. The data has been compiled from various sources and represents the consensus of qualitative descriptions.

Compound Name	Structure	CAS Number	Reported Sensory Profile (Odor Descriptors)
Isobutyl Heptanoate	Heptanoic acid, 2-methylpropyl ester	7779-80-8	Fruity, apple, pineapple, sweet, waxy
n-Butyl Heptanoate	Heptanoic acid, butyl ester	5454-28-4	Fruity, green, winey, sweet, apple.[1]
Pentyl Hexanoate	Hexanoic acid, pentyl ester	540-07-8	Pungent-fruity, pineapple-like, sweet-sharp fruity, green-fruity.[1][2][3][4]
Hexyl Pentanoate	Pentanoic acid, hexyl ester	25415-76-3	Fruity, green, sweet
Heptyl Butyrate	Butanoic acid, heptyl ester	5870-93-9	Sweet, tropical, pineapple-like, with mild floral and fruity nuances; chamomile-like.[5][6][7][8][9]
Octyl Propanoate	Propanoic acid, octyl ester	142-60-9	Fruity, sweet, mushroom, floral, raspberry, jammy, green.[10][11][12][13]
Nonyl Acetate	Acetic acid, nonyl ester	143-13-5	Pungent, mushroom, green, mildly sweet, fruity, waxy.[14][15][16][17][18]
Decyl Formate	Formic acid, decyl ester	5451-52-5	Floral, honeysuckle, orange blossom.[19][20][21][22]
2-Octyl Propionate	Propanoic acid, 2-ethylhexyl ester	5468-69-9	Winey, pear, grape.[23]

Experimental Protocols

The sensory data presented in this guide are typically obtained through standardized analytical methods. The following are detailed methodologies for key experiments used in the sensory evaluation of flavor and fragrance compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a mixture.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- **Sample Preparation:** Volatile compounds from the sample matrix (e.g., a fruit extract or a synthetic reaction mixture) are extracted using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or steam distillation. The goal is to obtain a representative sample of the volatile and semi-volatile compounds.[\[27\]](#)
- **Gas Chromatographic Separation:** The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for separating esters (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.
- **Olfactometric Detection:** The effluent from the GC column is split into two paths. One path leads to a standard chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for compound identification and quantification. The other path is directed to a heated sniffing port.
- **Sensory Evaluation:** A trained sensory panelist or a group of panelists sniffs the effluent from the olfactometry port and records the time, intensity, and description of each odor perceived. This data is then compiled into an aromagram, which can be aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific aromas.[\[26\]](#)
[\[27\]](#)

Quantitative Descriptive Analysis (QDA®)

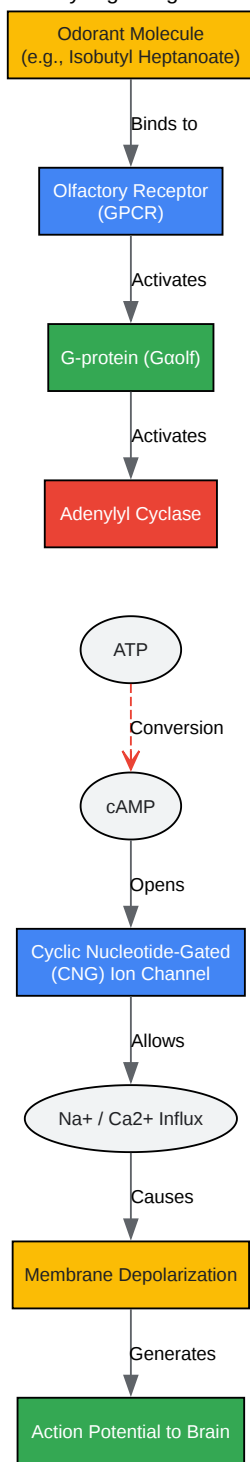
QDA is a comprehensive sensory method used to identify and quantify the sensory attributes of a product.[\[29\]](#)

- **Panelist Selection and Training:** A panel of 10-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training (typically 15-20 hours) to develop a consensus on a list of descriptive terms for the samples and to standardize their use of an intensity scale. Reference standards are provided for each descriptor to anchor the panel's evaluations.
- **Sample Preparation:** Solutions of each ester are prepared at a specific concentration (e.g., 10 ppm) in a neutral solvent like deionized water or odorless oil. Samples are presented in identical, coded containers at a controlled room temperature.
- **Sensory Evaluation:** The evaluation is conducted in individual, well-ventilated sensory booths under controlled lighting. Panelists assess the aroma of each sample and rate the intensity of each descriptor on an unstructured line scale (e.g., from 0 = not perceived to 10 = very strong). A rest period with palate cleansing (using deionized water and unsalted crackers) is required between samples to prevent sensory fatigue.
- **Data Analysis:** The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound. This allows for the quantitative comparison of the different isomers.

Odorant Signaling Pathway

The perception of odors, including those of esters like **isobutyl heptanoate** and its isomers, is initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This triggers a signaling cascade that transmits the information to the brain.

Olfactory Signaling Pathway

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Caption: A diagram illustrating the signal transduction cascade upon odorant binding.

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